4-(Oxazol-4-yl)benzene-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride is utilized in medicinal chemistry for the synthesis of various therapeutic agents. Its oxazole ring is a key structural component in many drugs due to its ability to bind with a wide range of biological targets. This compound serves as an intermediate in the production of molecules with potential antibacterial, antifungal, and anti-inflammatory properties .
Pharmacology: Drug Discovery and Development
In pharmacology, this chemical is instrumental in drug discovery and development. It is involved in the synthesis of compounds that are tested for pharmacological activities, such as antitubercular, anticancer, and antidiabetic effects. The sulfonyl chloride group in particular makes it a valuable precursor in the design of drug candidates .
Materials Science: Advanced Material Synthesis
The compound finds applications in materials science, where it is used to develop advanced materials with specific properties. Its role in the synthesis of organic compounds that can be used in electronic devices, sensors, and other technological applications is of significant interest .
Biology: Biochemical Research
In biological research, 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride is used to study biochemical pathways and processes. It may be used to modify peptides or proteins, aiding in the understanding of their function and interaction with other biological molecules .
Environmental Science: Pollution Treatment
This compound is also explored in environmental science for its potential use in pollution treatment. Researchers are investigating its effectiveness in breaking down harmful substances and its role in the development of environmentally friendly materials .
Chemistry: Catalyst and Reagent Synthesis
In the field of chemistry, it is employed in the synthesis of catalysts and reagents. Its reactive sulfonyl chloride group is particularly useful in creating compounds that facilitate or drive chemical reactions, which is essential in both academic research and industrial processes .
properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQZZJYCHEWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679856 | |
Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | |
CAS RN |
954368-94-6 | |
Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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